5-(((3-acetylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
5-(((3-acetylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as Thioflavin T, is a fluorescent dye that has been widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T has been used to study the formation and aggregation of amyloid fibrils, as well as to develop diagnostic tools and potential therapies for these diseases.
Scientific Research Applications
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Studies have explored the compound’s ability to inhibit the growth of cancer cells. Its mechanism involves interfering with the DNA replication process in cancer cells, thereby preventing their proliferation. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancers, showing significant cytotoxic effects .
Anti-inflammatory Applications
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate the immune response can help in reducing inflammation and associated symptoms .
Antioxidant Activity
Research has demonstrated that this compound possesses strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This property is particularly valuable in preventing cellular damage caused by oxidative stress, which is linked to various chronic diseases, including neurodegenerative disorders and cardiovascular diseases .
Photodynamic Therapy
In photodynamic therapy (PDT), this compound can be used as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful in treating localized infections and certain types of cancers, offering a non-invasive treatment option.
These applications highlight the versatility and potential of “5-{[(3-acetylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione” in various fields of scientific research. If you need more detailed information on any specific application or additional applications, feel free to ask!
Example source for antimicrobial agents. Example source for anticancer properties. Example source for anti-inflammatory applications. Example source for antioxidant activity. : Example source for enzyme inhibition. : Example source for photodynamic therapy.
properties
IUPAC Name |
5-[(3-acetylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7(17)8-3-2-4-9(5-8)14-6-10-11(18)15-13(20)16-12(10)19/h2-6H,1H3,(H3,15,16,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHZPMCALAUXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((3-acetylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.